molecular formula C18H22 B14607373 4-(2-Methylpentyl)-1,1'-biphenyl CAS No. 59662-33-8

4-(2-Methylpentyl)-1,1'-biphenyl

Cat. No.: B14607373
CAS No.: 59662-33-8
M. Wt: 238.4 g/mol
InChI Key: CKXRUUAMHQGCEH-UHFFFAOYSA-N
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Description

4-(2-Methylpentyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of the 2-methylpentyl group attached to one of the benzene rings makes this compound unique. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpentyl)-1,1’-biphenyl typically involves the following steps:

    Friedel-Crafts Alkylation: This reaction involves the alkylation of biphenyl with 2-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methylpentyl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpentyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups or halogens are introduced into the benzene rings using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Nitro-biphenyls, halogenated biphenyls.

Scientific Research Applications

4-(2-Methylpentyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex biphenyl derivatives. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of liquid crystals for display technologies and as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(2-Methylpentyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without the 2-methylpentyl group.

    4-Phenyl-1,1’-biphenyl: A biphenyl derivative with a phenyl group attached to one of the benzene rings.

    4-(2-Methylbutyl)-1,1’-biphenyl: A similar compound with a 2-methylbutyl group instead of a 2-methylpentyl group.

Uniqueness

4-(2-Methylpentyl)-1,1’-biphenyl is unique due to the presence of the 2-methylpentyl group, which can influence its physical and chemical properties. This structural variation can lead to differences in reactivity, solubility, and biological activity compared to other biphenyl derivatives.

Properties

CAS No.

59662-33-8

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-(2-methylpentyl)-4-phenylbenzene

InChI

InChI=1S/C18H22/c1-3-7-15(2)14-16-10-12-18(13-11-16)17-8-5-4-6-9-17/h4-6,8-13,15H,3,7,14H2,1-2H3

InChI Key

CKXRUUAMHQGCEH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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